molecular formula C9H12F3NO4 B2559441 2-[But-3-ynyl(methyl)amino]acetic acid;2,2,2-trifluoroacetic acid CAS No. 2411309-38-9

2-[But-3-ynyl(methyl)amino]acetic acid;2,2,2-trifluoroacetic acid

Cat. No.: B2559441
CAS No.: 2411309-38-9
M. Wt: 255.193
InChI Key: BXYYDLVGQBCTPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[But-3-ynyl(methyl)amino]acetic acid;2,2,2-trifluoroacetic acid is a versatile chemical compound known for its unique properties and potential applications in various scientific fields. This compound is characterized by the presence of a but-3-ynyl group, a methylamino group, and a trifluoroacetic acid moiety, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[But-3-ynyl(methyl)amino]acetic acid;2,2,2-trifluoroacetic acid typically involves multi-step organic reactions. One common method includes the alkylation of methylamine with but-3-ynyl bromide, followed by the introduction of the acetic acid group through a carboxylation reaction. The final step involves the addition of trifluoroacetic acid to the intermediate product. The reaction conditions often require the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall yield. Industrial methods also emphasize the importance of purification techniques such as distillation and crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[But-3-ynyl(methyl)amino]acetic acid;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[But-3-ynyl(methyl)amino]acetic acid;2,2,2-trifluoroacetic acid finds applications in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-[But-3-ynyl(methyl)amino]acetic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The trifluoroacetic acid moiety is known to enhance the compound’s stability and bioavailability, making it a valuable tool in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[But-3-ynyl(methyl)amino]acetic acid;2,2,2-trifluoroacetic acid stands out due to the presence of the trifluoroacetic acid moiety, which imparts unique chemical properties such as increased acidity and stability. This makes the compound particularly useful in applications requiring robust and stable chemical entities .

Properties

IUPAC Name

2-[but-3-ynyl(methyl)amino]acetic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.C2HF3O2/c1-3-4-5-8(2)6-7(9)10;3-2(4,5)1(6)7/h1H,4-6H2,2H3,(H,9,10);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAXDECUCGOFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#C)CC(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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